![molecular formula C16H16BrNO B5801960 N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide](/img/structure/B5801960.png)
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide
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Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide, also known as BDMC, is a synthetic compound used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a tool in the study of biological systems.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It has also been shown to bind to specific proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant biological effects. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Future Directions
There are many potential future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide. One area of interest is its potential use in cancer treatment, as it has been shown to have anti-tumor activity. Other areas of interest include its use as a tool for the study of protein-protein interactions and enzyme kinetics. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide and its potential applications in scientific research.
Synthesis Methods
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2,3-dimethylphenylamine with 2-methylbenzoyl chloride in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide has a wide range of applications in scientific research. It has been used as a tool for the study of protein-protein interactions, as well as for the study of enzyme kinetics and inhibition. N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-6-4-5-7-13(10)16(19)18-15-9-8-14(17)11(2)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYBYXTOIXGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)-2-methylbenzamide |
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